1-(4-Chlorobutyl)-2-phenylindole
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Overview
Description
1H-Indole, 1-(4-chlorobutyl)-2-phenyl- is a chemical compound belonging to the class of indole derivatives Indole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-(4-chlorobutyl)-2-phenyl- typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-cyanoaniline to form a diazonium salt.
Fischer Indole Cyclization: The diazonium salt is then subjected to Fischer indole cyclization with 6-chlorohexanal to form the intermediate 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.
Nucleophilic Substitution: The final step involves nucleophilic substitution of the intermediate with appropriate reagents to obtain 1H-Indole, 1-(4-chlorobutyl)-2-phenyl-.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and choice of solvents to ensure efficient synthesis. The use of catalysts and advanced purification techniques further enhances the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 1-(4-chlorobutyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
1H-Indole, 1-(4-chlorobutyl)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(4-chlorobutyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to act on serotonin receptors and transporters, influencing neurotransmitter levels and signaling pathways. This interaction can lead to various pharmacological effects, including modulation of mood, anxiety, and other neurological functions .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile
- 1-(4-Chlorobutyl)indole
- 5-Cyanoindole
Uniqueness
1H-Indole, 1-(4-chlorobutyl)-2-phenyl- stands out due to its unique combination of a 4-chlorobutyl group and a phenyl group attached to the indole core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61205-58-1 |
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Molecular Formula |
C18H18ClN |
Molecular Weight |
283.8 g/mol |
IUPAC Name |
1-(4-chlorobutyl)-2-phenylindole |
InChI |
InChI=1S/C18H18ClN/c19-12-6-7-13-20-17-11-5-4-10-16(17)14-18(20)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 |
InChI Key |
NJSKWFPAHCCJDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CCCCCl |
Origin of Product |
United States |
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